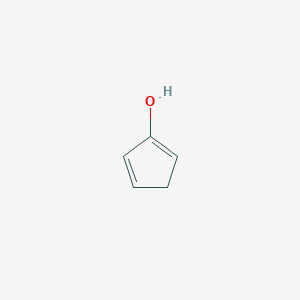
Cyclopenta-1,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,4-dien-1-ol is an organic compound with the molecular formula C₅H₆O. It is a cyclic alcohol derived from cyclopentadiene, characterized by a five-membered ring with two double bonds and a hydroxyl group attached to one of the carbons. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta-1,4-dien-1-ol can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. For instance, cyclopentadiene can react with formaldehyde under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentadiene derivatives. This process is optimized for high yield and purity, often using metal catalysts such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta-1,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone, a compound with a ketone functional group.
Reduction: Reduction reactions can convert it to cyclopentanol, a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Cyclopentadienone.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentadienes depending on the reagent used.
Scientific Research Applications
Cyclopenta-1,4-dien-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopenta-1,4-dien-1-ol involves its ability to participate in various chemical reactions due to the presence of both double bonds and a hydroxyl group. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Cyclopentadiene: A precursor to cyclopenta-1,4-dien-1-ol, it is less reactive due to the absence of the hydroxyl group.
Cyclopentanol: A saturated alcohol, it lacks the double bonds present in this compound, making it less versatile in chemical reactions.
Cyclopentadienone: An oxidized form, it has a ketone functional group instead of a hydroxyl group, leading to different reactivity patterns.
Uniqueness: this compound is unique due to its combination of double bonds and a hydroxyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
103905-54-0 |
|---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
cyclopenta-1,4-dien-1-ol |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3-4,6H,2H2 |
InChI Key |
BFAIMMGBWGSCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















